REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7])[CH3:3].S(=O)(=O)(O)O.[CH2:15](O)[CH3:16]>>[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([O:8][CH2:15][CH3:16])=[O:7])[CH3:3]
|
Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
|
CN(C)CC(C(=O)O)=C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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350 mL
|
Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for three hours
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
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The solution was evaporated to half volume
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Type
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ADDITION
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Details
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poured into water (1 liter)
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Type
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ADDITION
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Details
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The aqueous solution was neutralised by the addition of solid sodium carbonate
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Type
|
EXTRACTION
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Details
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extracted with ether
|
Type
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CUSTOM
|
Details
|
Evaporation of the ether solution
|
Type
|
CUSTOM
|
Details
|
gave a pale brown oil which
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Type
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DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil (boiling point 84° C/20 mm)
|
Type
|
CUSTOM
|
Details
|
that obtained in Example 4
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC(C(=O)OCC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |